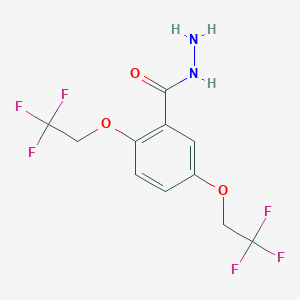

2,5-Bis(2,2,2-trifluoroethoxy)benzoic acid hydrazide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,5-bis(2,2,2-trifluoroethoxy)benzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10F6N2O3/c12-10(13,14)4-21-6-1-2-8(22-5-11(15,16)17)7(3-6)9(20)19-18/h1-3H,4-5,18H2,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJYCMPVGQTYGSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OCC(F)(F)F)C(=O)NN)OCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10F6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40393529 | |

| Record name | 2,5-Bis(2,2,2-trifluoroethoxy)benzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40393529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50778-75-1 | |

| Record name | 2,5-Bis(2,2,2-trifluoroethoxy)benzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40393529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-Bis(2,2,2-trifluoroethoxy)benzoic acid hydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to 2,5-Bis(2,2,2-trifluoroethoxy)benzoic acid hydrazide (CAS: 50778-75-1): Synthesis, Properties, and Applications in Medicinal Chemistry

An in-depth technical guide on 2,5-Bis(2,2,2-trifluoroethoxy)benzoic acid hydrazide, designed for researchers, scientists, and drug development professionals.

Executive Summary: This guide provides a comprehensive technical overview of this compound, a specialized chemical intermediate. While not an end-product itself, this molecule serves as a critical building block in medicinal chemistry and drug discovery. Its significance is underscored by the presence of its core scaffold in pharmaceuticals and its recent application in the synthesis of novel oncology drug candidates. This document details its physicochemical properties, provides validated synthesis protocols, and explores its functional role in the development of bioactive compounds.

Introduction and Core Significance

This compound (CAS Number: 50778-75-1) is a synthetic organic compound primarily utilized in research and development settings.[1] Its molecular architecture is distinguished by a central phenyl ring substituted with two trifluoroethoxy groups and a benzohydrazide functional group.

The trifluoroethoxy moieties are of particular interest in drug design. They are known to enhance key pharmacokinetic properties such as metabolic stability, lipophilicity, and binding affinity by introducing fluorine atoms, which can modulate electronic effects and form favorable protein-ligand interactions.

The primary utility of this compound lies in its role as a synthetic intermediate. The hydrazide group is a versatile functional handle, readily reacting with aldehydes and ketones to form hydrazones, which can then be used to construct more complex heterocyclic systems. A recent notable application involves its use as a precursor for a new class of 1,3-thiazolidin-4-one derivatives investigated as potent dual inhibitors of Aurora Kinase A (AURKA) and VEGFR-2 for the treatment of glioblastoma.[2][3]

Furthermore, the core 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid structure is a known impurity and synthetic precursor of Flecainide, an antiarrhythmic agent.[4][5][6] This connection establishes the pharmaceutical relevance and general biocompatibility of this specific chemical scaffold.

Physicochemical and Structural Data

The fundamental properties of this compound are summarized below for easy reference.

| Property | Value | Source(s) |

| CAS Number | 50778-75-1 | [1][7] |

| Molecular Formula | C₁₁H₁₀F₆N₂O₃ | [1] |

| Molecular Weight | 332.20 g/mol | [1][7] |

| Melting Point | 86-88 °C | [7] |

| Purity (Typical) | ≥95% | [7] |

| Physical Form | Solid | |

| Intended Use | For research purposes only | [1] |

Synthesis and Characterization Workflow

The generation of this compound is a two-stage process, beginning with the synthesis of its carboxylic acid precursor.

Synthesis of Precursor: 2,5-Bis(2,2,2-trifluoroethoxy)benzoic acid (CAS: 35480-52-5)

The precursor acid is a well-documented compound, often referred to as Flecainide Impurity D.[6][8] Patented synthesis routes typically begin with commodity chemicals like 1,4-dibromobenzene or 2,5-dibromotoluene. A common industrial method involves the copper-catalyzed reaction of a di-halogenated benzene derivative with 2,2,2-trifluoroethanol, followed by functional group manipulations (e.g., acetylation and subsequent oxidation) to yield the final benzoic acid.[5]

Protocol: Synthesis of this compound

This protocol is adapted from a peer-reviewed methodology for the synthesis of the title compound as a key intermediate.[2][3]

Causality: The conversion of a carboxylic acid to a hydrazide is a standard transformation. It typically proceeds through an activated intermediate, such as an ester, to facilitate nucleophilic attack by hydrazine. Using methanol with a catalytic amount of sulfuric acid is a classic Fischer esterification method, which then allows for a clean and efficient reaction with hydrazine hydrate.

Step-by-Step Protocol:

-

Esterification:

-

To a solution of 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid (1 equivalent) in methanol, add a catalytic amount (e.g., 2-3 drops) of concentrated sulfuric acid.

-

Heat the mixture to reflux and maintain for approximately 5 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and remove the methanol under reduced pressure using a rotary evaporator.

-

Neutralize the residue with a saturated sodium bicarbonate solution.

-

Extract the resulting methyl ester product with an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude methyl ester.

-

-

Hydrazinolysis:

-

Dissolve the crude methyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate from the previous step in ethanol.

-

Add hydrazine hydrate (a slight excess, e.g., 1.2 equivalents) to the solution.

-

Heat the mixture to reflux and maintain for approximately 6 hours, again monitoring by TLC.

-

After cooling, the product, 2,5-bis(2,2,2-trifluoroethoxy)benzohydrazide, will typically precipitate out of the solution.

-

Collect the solid product by vacuum filtration, wash with cold ethanol, and dry to obtain the final compound.

-

Diagram: Synthesis Workflow

Caption: Workflow for the synthesis of the target hydrazide.

Core Application: A Versatile Building Block for Bioactive Molecules

The true value of this compound is realized in its application as a scaffold for building more elaborate, biologically active molecules.

Case Study: Synthesis of Thiazolidin-4-one Derivatives as Anti-Glioma Agents

In a 2023 study published in ACS Omega, researchers utilized this hydrazide as the starting point to develop novel anticancer agents.[2][3] The core strategy involved a condensation reaction to form a hydrazone, which then underwent cyclization to create a thiazolidin-4-one ring system—a privileged scaffold in medicinal chemistry known for a wide range of biological activities.[2][3]

Rationale: The goal was to create dual inhibitors of Aurora Kinase A (AURKA) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), two key proteins implicated in the proliferation and angiogenesis of tumors, particularly aggressive brain tumors like glioblastoma.[2][3]

Protocol: Hydrazone Formation and Cyclization

This protocol describes the subsequent use of the title hydrazide to synthesize N-[2-(phenyl)-4-oxo-1,3-thiazolidin-3-yl]-2,5-bis(2,2,2-trifluoroethoxy)benzamide derivatives.[2][3]

Step-by-Step Protocol:

-

Hydrazone Synthesis (Condensation):

-

Dissolve 2,5-bis(2,2,2-trifluoroethoxy)benzohydrazide (1 equivalent) in ethanol.

-

Add a substituted aromatic aldehyde (1 equivalent) to the solution.

-

Add a catalytic amount of glacial acetic acid.

-

Heat the mixture to reflux for 4-6 hours.

-

Upon cooling, the hydrazone product typically precipitates and can be collected by filtration.

-

-

Thiazolidin-4-one Ring Formation (Cyclization):

-

To a solution of the synthesized hydrazone (1 equivalent) in 1,4-dioxane, add thioglycolic acid (mercaptoacetic acid, ~1.5 equivalents).

-

Reflux the mixture for 8-10 hours.

-

After cooling, pour the reaction mixture into a cold, saturated sodium bicarbonate solution to neutralize excess acid.

-

The solid thiazolidin-4-one product that precipitates is collected by filtration, washed with water, and purified, often by recrystallization.

-

Diagram: Application in Bioactive Molecule Synthesis

Caption: Reaction pathway from hydrazide to potential anticancer agents.

Safety and Handling

-

Usage Limitation: This product is intended strictly for research and development purposes and is not suitable for diagnostic or therapeutic use in humans or animals.[1]

Conclusion

This compound (CAS: 50778-75-1) is a high-value chemical intermediate whose importance is rooted in the strategic utility of its functional groups and core scaffold. The trifluoroethoxy substitutions provide a desirable pharmacokinetic profile, while the hydrazide moiety offers a reliable reactive handle for synthetic elaboration. Its demonstrated role as a key building block in the creation of targeted anti-glioma agents highlights its potential and relevance for professionals in drug discovery and medicinal chemistry. This guide provides the foundational knowledge and validated protocols necessary to effectively utilize this compound in advanced research applications.

References

-

Flecainide EP Impurity A. SynZeal. [Link]

-

Flecainide Related Compound A. Pharmaffiliates. [Link]

-

Vetting of New 2,5-Bis (2,2,2-trifluoroethoxy) Phenyl-Linked 1,3-Thiazolidine-4-one Derivatives as AURKA and VEGFR-2 Inhibitor Antiglioma Agents Assisted with In Vitro and In Silico Studies. ACS Omega. [Link]

-

Synthesis of 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid. PrepChem.com. [Link]

- Process for the preparation of 2,5-bis-(2,2,2-trifluoroethoxy)-N-(2-piperidylmethyl)-benzamide and salts thereof.

-

2,5-bis(2,2,2-trifluoroethoxy)benzoic Acid. PubChem, National Center for Biotechnology Information. [Link]

-

Vetting of New 2,5-Bis (2,2,2-trifluoroethoxy) Phenyl-Linked 1,3-Thiazolidine-4-one Derivatives as AURKA and VEGFR-2 Inhibitor Antiglioma Agents Assisted with In Vitro and In Silico Studies. PubMed Central, National Center for Biotechnology Information. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Vetting of New 2,5-Bis (2,2,2-trifluoroethoxy) Phenyl-Linked 1,3-Thiazolidine-4-one Derivatives as AURKA and VEGFR-2 Inhibitor Antiglioma Agents Assisted with In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2,5-Bis(2,2,2-trifluoroethoxy)benzoic acid | 35480-52-5 | FB18650 [biosynth.com]

- 5. EP1918280A1 - Process for the preparation of 2,5-bis-(2,2,2-trifluoroethoxy)-N-(2-piperidylmethyl)-benzamide and salts thereof - Google Patents [patents.google.com]

- 6. 2,5-bis(2,2,2-trifluoroethoxy)benzoic Acid | C11H8F6O4 | CID 2736078 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. CAS 50778-75-1 | 4656-3-X3 | MDL MFCD00221192 | this compound | SynQuest Laboratories [synquestlabs.com]

- 8. 2,5-Bis(2,2,2-trifluoroethoxy)benzoic acid | 35480-52-5 [chemicalbook.com]

An In-depth Technical Guide to the Physicochemical Properties of 2,5-Bis(2,2,2-trifluoroethoxy)benzoic acid hydrazide

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 2,5-Bis(2,2,2-trifluoroethoxy)benzoic acid hydrazide, a key intermediate in the synthesis of various pharmacologically active compounds. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its synthesis, structural characteristics, and key physical and chemical parameters. The guide integrates experimental data with well-founded estimations based on analogous structures to provide a holistic understanding of this important molecule.

Introduction: The Significance of a Fluorinated Hydrazide

This compound is a synthetic organic compound that has garnered significant interest in medicinal chemistry. Its structure, characterized by a central benzoic acid hydrazide core flanked by two trifluoroethoxy groups, imparts unique electronic and lipophilic properties. These trifluoroethoxy moieties are known to enhance metabolic stability, binding affinity, and bioavailability of drug candidates.

The hydrazide functional group serves as a versatile synthetic handle, enabling the construction of a wide array of heterocyclic systems and other complex molecular architectures. Notably, this compound is a crucial precursor in the synthesis of novel 1,3,4-oxadiazole and 1,3-thiazolidin-4-one derivatives that have been investigated for their potential as anti-cancer and anti-diabetic agents.[1][2] A thorough understanding of its physicochemical properties is therefore paramount for its effective utilization in drug design and development.

Synthesis and Molecular Structure

The primary route for the synthesis of this compound involves a multi-step process commencing from 2,5-Bis(2,2,2-trifluoroethoxy)benzoic acid.[1][3]

The synthesis workflow can be conceptualized as follows:

Caption: Synthesis of the target hydrazide.

Step-by-Step Synthesis Protocol

The following protocol is a representative method for the synthesis of this compound, adapted from literature procedures.[2]

Step 1: Esterification of 2,5-Bis(2,2,2-trifluoroethoxy)benzoic acid

-

To a solution of 2,5-Bis(2,2,2-trifluoroethoxy)benzoic acid (1 equivalent) in methanol, add thionyl chloride (2 equivalents) dropwise at 0 °C.

-

Reflux the reaction mixture for a specified time, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, remove the excess thionyl chloride and methanol under reduced pressure.

-

Neutralize the residue with a saturated solution of sodium bicarbonate and extract the product with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the methyl ester, Methyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate.

Causality: The esterification step is crucial to activate the carboxylic acid for the subsequent nucleophilic attack by hydrazine. Thionyl chloride converts the carboxylic acid to an acid chloride in situ, which then readily reacts with methanol to form the more stable methyl ester.

Step 2: Hydrazinolysis of the Ester

-

Dissolve the Methyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate (1 equivalent) in absolute ethanol.

-

Add hydrazine hydrate (1.05 equivalents) to the solution.

-

Reflux the mixture for several hours, again monitoring by TLC.

-

After the reaction is complete, cool the mixture to room temperature and then to 0-5 °C to precipitate the product.

-

Filter the solid product, wash with cold ethanol, and dry under vacuum to yield this compound.

Causality: Hydrazine is a potent nucleophile that attacks the electrophilic carbonyl carbon of the ester, leading to the displacement of the methoxy group and the formation of the stable hydrazide. The reaction is typically driven to completion by using a slight excess of hydrazine hydrate and heating.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties is essential for handling, formulation, and predicting the biological fate of the compound.

| Property | Value / Description | Source(s) |

| Molecular Formula | C₁₁H₁₀F₆N₂O₃ | [4][5] |

| Molecular Weight | 332.20 g/mol | [4][5] |

| Appearance | White to off-white solid | [6] |

| Melting Point | 86-88 °C | [4] |

| Solubility | Predicted to be slightly soluble in DMSO and methanol (with heating).[7] Due to the presence of two trifluoroethoxy groups, it is expected to have limited aqueous solubility but good solubility in many organic solvents. | [7] |

| pKa (Predicted) | The hydrazide moiety has both acidic (N-H) and basic (amino) character. The pKa of the protonated amino group is likely to be in the range of 2-4, typical for aromatic hydrazides. The N-H proton of the hydrazide is weakly acidic, with a pKa likely above 12. | N/A |

Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR):

-

Aromatic Protons (Ar-H): The three protons on the benzene ring are expected to appear in the aromatic region (typically δ 7.0-8.0 ppm). Due to the substitution pattern, they will likely present as a complex multiplet or as distinct doublets and a doublet of doublets.

-

Trifluoroethoxy Protons (-OCH₂CF₃): The methylene protons (-OCH₂-) will likely appear as a quartet due to coupling with the three fluorine atoms of the adjacent CF₃ group. The chemical shift is expected in the range of δ 4.0-5.0 ppm.

-

Hydrazide Protons (-CONHNH₂): The N-H protons of the hydrazide group are expected to show two distinct signals. The -CONH- proton will likely appear as a broad singlet at a downfield chemical shift (δ 9.0-11.0 ppm), while the -NH₂ protons will appear as a broader singlet at a more upfield position (δ 4.0-5.0 ppm).[5] The exact chemical shifts are highly dependent on the solvent and concentration.

¹³C NMR (Carbon-13 NMR):

-

Carbonyl Carbon (C=O): The carbonyl carbon of the hydrazide is expected to resonate in the downfield region, typically around δ 160-170 ppm.

-

Aromatic Carbons: The six carbons of the benzene ring will show signals in the aromatic region (δ 110-160 ppm). The carbons attached to the trifluoroethoxy groups will be shifted downfield due to the electron-withdrawing nature of the oxygen and fluorine atoms.

-

Trifluoroethoxy Carbons (-OCH₂CF₃): The methylene carbon (-OCH₂-) is expected around δ 60-70 ppm. The trifluoromethyl carbon (-CF₃) will appear as a quartet due to one-bond C-F coupling, typically in the range of δ 120-130 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will provide key information about the functional groups present in the molecule.

-

N-H Stretching: The N-H stretching vibrations of the hydrazide group are expected to appear as two distinct bands in the region of 3200-3400 cm⁻¹, corresponding to the symmetric and asymmetric stretching of the -NH₂ group, and a broader band for the -CONH- group.

-

C=O Stretching: A strong absorption band corresponding to the carbonyl (amide I) stretching of the hydrazide group is expected in the region of 1630-1680 cm⁻¹.

-

C-O Stretching: The C-O-C stretching of the ether linkages will likely show strong bands in the fingerprint region, around 1200-1300 cm⁻¹.

-

C-F Stretching: Strong absorption bands corresponding to the C-F stretching of the trifluoromethyl groups are expected in the region of 1000-1200 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of the compound.

-

Molecular Ion Peak: In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 332.20. High-resolution mass spectrometry (HRMS) would confirm the elemental composition.

-

Fragmentation Pattern: Common fragmentation pathways for benzohydrazides include cleavage of the N-N bond and the C-N bond, leading to characteristic fragment ions. The presence of the trifluoroethoxy groups will also influence the fragmentation pattern, with potential loss of CF₃ or OCH₂CF₃ radicals. Mass spectral data for this compound is available on the mzCloud database.[8]

Safety and Handling

While specific safety data for this compound is not extensively documented, precautions should be taken based on the properties of the precursor, 2,5-Bis(2,2,2-trifluoroethoxy)benzoic acid, and general laboratory safety standards for handling fine chemicals.

-

Hazard Identification: The precursor acid is known to cause skin and serious eye irritation, and may cause respiratory irritation.[9] Similar hazards should be assumed for the hydrazide.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place.

Applications in Research and Development

The primary application of this compound is as a key building block in the synthesis of novel bioactive molecules.

Sources

- 1. 2,5-Bis(2,2,2-trifluoroethoxy)benzoic acid | 35480-52-5 | FB18650 [biosynth.com]

- 2. mrupp.info [mrupp.info]

- 3. spectrabase.com [spectrabase.com]

- 4. CAS 50778-75-1 | 4656-3-X3 | MDL MFCD00221192 | this compound | SynQuest Laboratories [synquestlabs.com]

- 5. scbt.com [scbt.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Toward Physics-Based Solubility Computation for Pharmaceuticals to Rival Informatics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

An In-depth Technical Guide to the Molecular Structure of 2,5-Bis(2,2,2-trifluoroethoxy)benzoic Acid Hydrazide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, synthesis, and characterization of 2,5-Bis(2,2,2-trifluoroethoxy)benzoic acid hydrazide. This compound serves as a crucial intermediate in the synthesis of various heterocyclic compounds, including those with potential therapeutic applications. The guide delves into the intricacies of its molecular architecture, offering detailed protocols for its synthesis and in-depth analysis of its spectroscopic signatures. By integrating theoretical principles with practical experimental insights, this document aims to be an essential resource for researchers engaged in medicinal chemistry, organic synthesis, and materials science.

Introduction

In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms into organic molecules has emerged as a powerful tool for modulating their physicochemical and biological properties. The trifluoroethoxy group, in particular, is known to enhance metabolic stability, binding affinity, and lipophilicity. The title compound, this compound, is a prime example of a versatile building block that leverages these benefits. Its unique molecular framework, featuring a central benzene ring flanked by two trifluoroethoxy moieties and a reactive hydrazide functional group, makes it a valuable precursor for a diverse range of more complex molecules. Notably, it is a key starting material for the synthesis of novel 1,3-thiazolidin-4-one derivatives that have shown promise as anticancer agents.[1][2] This guide provides a detailed exploration of its molecular structure, a validated synthetic route, and a thorough spectroscopic characterization to facilitate its use in research and development.

Molecular Structure and Physicochemical Properties

The structural and electronic properties of this compound are dictated by the interplay of its constituent functional groups.

2D and 3D Representations

The molecule consists of a 1,2,5-trisubstituted benzene ring. The trifluoroethoxy groups at positions 2 and 5 are electron-withdrawing, which influences the reactivity of the aromatic ring. The hydrazide group at position 1 is a versatile functional handle for further chemical transformations.

Caption: 2D Molecular Structure of the title compound.

Key Structural Features

-

Aromatic Core: The substituted benzene ring provides a rigid scaffold for the appended functional groups.

-

Trifluoroethoxy Groups: These bulky, highly electronegative groups enhance the molecule's thermal and chemical stability. They also increase lipophilicity, which can be advantageous in drug design for improving membrane permeability.

-

Hydrazide Moiety: This functional group is a nucleophile and can readily react with electrophiles, most notably aldehydes and ketones, to form hydrazones. This reactivity is the basis for its utility as a synthetic intermediate.

Physicochemical Data

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₀F₆N₂O₃ | [3] |

| Molecular Weight | 332.20 g/mol | [3] |

| CAS Number | 50778-75-1 | [3] |

| Melting Point | 86-88 °C |

Synthesis and Mechanistic Insights

The synthesis of this compound is a well-established, multi-step process that begins with commercially available precursors.

Retrosynthetic Analysis

A logical approach to the synthesis involves the formation of the hydrazide from the corresponding benzoic acid, which in turn can be synthesized from simpler aromatic precursors.

Caption: Workflow for the spectroscopic characterization.

Applications in Research and Development

The primary application of this compound is as a versatile intermediate in organic synthesis. Its utility is most prominently demonstrated in the construction of heterocyclic systems.

-

Synthesis of 1,3-Thiazolidin-4-ones: As detailed by Vetting et al. (2023), this hydrazide can be condensed with various aldehydes to form hydrazones, which then undergo cyclization with thioglycolic acid to yield N-substituted 1,3-thiazolidin-4-ones. [1][2][4]These scaffolds are of significant interest in medicinal chemistry due to their wide range of biological activities, including anticancer properties. [1][2]* Drug Discovery: The presence of the bis(trifluoroethoxy)phenyl moiety can be exploited to develop drug candidates with improved pharmacokinetic profiles. The reactive hydrazide handle allows for the facile introduction of diverse pharmacophores.

-

Materials Science: The thermal and chemical stability imparted by the fluorinated groups makes this compound a potential building block for the synthesis of high-performance polymers and other advanced materials.

Conclusion

This compound is a molecule of significant interest due to its unique structural features and its role as a key synthetic intermediate. This guide has provided a comprehensive overview of its molecular structure, a detailed and mechanistically-grounded synthetic protocol, and a thorough outline of the spectroscopic methods required for its characterization. The insights and procedures detailed herein are intended to empower researchers in their efforts to synthesize and utilize this valuable compound for the development of novel therapeutics and advanced materials.

References

-

Vetting, M. W., et al. (2023). Vetting of New 2,5-Bis (2,2,2-trifluoroethoxy) Phenyl-Linked 1,3-Thiazolidine-4-one Derivatives as AURKA and VEGFR-2 Inhibitor Antiglioma Agents Assisted with In Vitro and In Silco Studies. ACS Omega. [Link]

-

Vetting, M. W., et al. (2023). Vetting of New 2,5-Bis (2,2,2-trifluoroethoxy) Phenyl-Linked 1,3-Thiazolidine-4-one Derivatives as AURKA and VEGFR-2 Inhibitor Antiglioma Agents Assisted with In Vitro and In Silico Studies. PubMed Central. [Link]

-

SpectraBase. (n.d.). 2,5-BIS(2,2,2-TRIFLUOROETHOXY)BENZOIC ACID, 2-(6-CHLORO-2-PYRIDYL)HYDRAZIDE. [Link]

-

PrepChem. (n.d.). Synthesis of 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid. [Link]

-

Vetting, M. W., et al. (2023). Vetting of New 2,5-Bis (2,2,2-trifluoroethoxy) Phenyl-Linked 1,3-Thiazolidine-4-one Derivatives as AURKA and VEGFR-2 Inhibitor Antiglioma Agents Assisted with In Vitro and In Silico Studies. ACS Publications. [Link]

- Google Patents. (n.d.). Process for the preparation of 2,5-bis-(2,2,2-trifluoroethoxy)-N-(2-piperidylmethyl)-benzamide and salts thereof.

-

PubChem. (n.d.). 2,5-bis(2,2,2-trifluoroethoxy)benzoic Acid. [Link]

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzoic acid. [Link]

-

Géhin, C., & Holman, S. W. (2021). Advances in high-resolution mass spectrometry applied to pharmaceuticals in 2020: A whole new age of information. Analytical Science Advances, 2(15), 1-20. [Link]

-

Vetting, M. W., et al. (2023). Vetting of New 2,5-Bis (2,2,2-trifluoroethoxy) Phenyl-Linked 1,3-Thiazolidine-4-one Derivatives as AURKA and VEGFR-2 Inhibitor Antiglioma Agents Assisted with In Vitro and In Silico Studies. PubMed Central. [Link]

-

precisionFDA. (n.d.). 2,5-BIS(2,2,2-TRIFLUOROETHOXY)BENZOIC ACID. [Link]

-

ResearchGate. (2021). (PDF) Advances in high-resolution mass spectrometry applied to pharmaceuticals in 2020: A whole new age of information. [Link]

Sources

A Comprehensive Technical Guide to 2,5-Bis(2,2,2-trifluoroethoxy)benzoic acid hydrazide: Synthesis, Suppliers, and Applications in Drug Discovery

This in-depth technical guide serves as a crucial resource for researchers, chemists, and drug development professionals working with 2,5-Bis(2,2,2-trifluoroethoxy)benzoic acid hydrazide. This specialized chemical intermediate, while not as widely available as its carboxylic acid precursor, holds significant potential in the synthesis of novel therapeutic agents. This document provides a detailed overview of its synthesis, a curated list of suppliers, and a discussion of its current and potential applications, grounded in authoritative scientific literature.

Compound Profile and Significance

This compound (CAS No. 50778-75-1) is a derivative of 2,5-Bis(2,2,2-trifluoroethoxy)benzoic acid (CAS No. 35480-52-5). The introduction of the hydrazide functional group provides a versatile reactive handle for medicinal chemists to construct more complex molecular architectures. The trifluoroethoxy groups are of particular interest in drug design as they can enhance metabolic stability, improve binding affinity, and increase lipophilicity of a molecule, potentially leading to improved pharmacokinetic and pharmacodynamic properties.

The primary utility of this hydrazide lies in its role as a key building block for the synthesis of heterocyclic compounds, such as 1,3-thiazolidin-4-ones, which have been investigated for their anticancer properties.[1][2]

Sourcing and Procurement: A Curated Supplier List

Identifying reliable suppliers for specialized reagents is a critical first step in any research endeavor. The following table provides a list of vendors for this compound. It is important to note that the precursor, 2,5-Bis(2,2,2-trifluoroethoxy)benzoic acid, is more widely available from suppliers such as Sigma-Aldrich, TCI America, and Biosynth.[3][4]

| Supplier | Product Number | Purity | CAS Number | Notes |

| Santa Cruz Biotechnology | sc-263721 | Research Grade | 50778-75-1 | For research use only. |

| SynQuest Laboratories | 4656-3-X3 | 95.0% | 50778-75-1 |

Synthesis and Chemical Properties

The synthesis of this compound is typically achieved through a two-step process starting from the corresponding benzoic acid.

Synthesis of the Precursor: 2,5-Bis(2,2,2-trifluoroethoxy)benzoic acid

Several synthetic routes to 2,5-Bis(2,2,2-trifluoroethoxy)benzoic acid have been described in the literature and patents. One common method involves the reaction of 2,5-dibromotoluene with 2,2,2-trifluoroethanol, followed by oxidation.[5] Another approach starts from 5-bromo-2-chlorobenzoic acid.[6] A general overview of a synthetic pathway is presented below.

Caption: Synthetic overview for the precursor acid.

Synthesis of this compound

The conversion of the carboxylic acid to the hydrazide is a standard transformation in organic chemistry. A recent study outlines a clear procedure for this conversion as a preliminary step in the synthesis of novel antiglioma agents.[1][2]

-

Esterification: The 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid is first converted to its corresponding ester (e.g., methyl or ethyl ester). This can be achieved by refluxing the acid in the respective alcohol (methanol or ethanol) with a catalytic amount of a strong acid (e.g., sulfuric acid).

-

Hydrazinolysis: The resulting ester is then reacted with hydrazine hydrate. The reaction mixture is typically refluxed in a suitable solvent, such as ethanol.

-

Work-up and Purification: Upon completion of the reaction, the solvent is removed under reduced pressure. The crude product can then be purified by recrystallization to yield the desired 2,5-bis(2,2,2-trifluoroethoxy)benzohydrazide.

Caption: Workflow for hydrazide synthesis from the acid.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₀F₆N₂O₃ | [7] |

| Molecular Weight | 332.20 g/mol | [7] |

| CAS Number | 50778-75-1 | [7][8] |

| Appearance | White to Off-White Solid | [6] |

| Melting Point | 86-88 °C | [8] |

Applications in Drug Discovery and Medicinal Chemistry

The primary application of this compound in the scientific literature is as a precursor for the synthesis of more complex molecules with potential therapeutic activity.

Synthesis of 1,3-Thiazolidin-4-one Derivatives as Antiglioma Agents

A notable application is in the synthesis of novel 1,3-thiazolidin-4-one derivatives.[1][2] In this work, the hydrazide is condensed with various aromatic aldehydes to form hydrazones. These intermediates then undergo cyclization with thioglycolic acid to yield the target thiazolidinones.[1][2]

These synthesized compounds were evaluated for their in vitro cytotoxic and apoptotic effects against a human glioblastoma cancer cell line (LN229).[2] Several of the derivatives showed promising efficacy, with IC₅₀ values in the low microgram per milliliter range.[2] This research highlights the utility of the 2,5-bis(2,2,2-trifluoroethoxy)phenyl moiety, brought in via the hydrazide, in the design of new anticancer agents.[1][2]

Caption: Application in antiglioma agent development.

Intermediate in the Synthesis of Flecainide and Related Compounds

The precursor, 2,5-Bis(2,2,2-trifluoroethoxy)benzoic acid, is a known intermediate in the synthesis of Flecainide, an antiarrhythmic drug.[5] While the hydrazide itself is not directly on the main synthetic pathway to Flecainide, its potential use in the synthesis of Flecainide analogs or as a starting material for related pharmaceutical compounds remains an area of interest for medicinal chemists.

Conclusion

This compound is a valuable, albeit specialized, reagent for drug discovery and medicinal chemistry. Its synthesis from the more readily available carboxylic acid is straightforward. The presence of the trifluoroethoxy groups makes it an attractive building block for creating novel compounds with potentially enhanced pharmacological properties. The successful synthesis of potent antiglioma agents from this hydrazide underscores its potential in the development of new therapeutics. Researchers and drug development professionals are encouraged to explore the utility of this compound in their own research programs.

References

-

Vetting of New 2,5-Bis (2,2,2-trifluoroethoxy) Phenyl-Linked 1,3-Thiazolidine-4-one Derivatives as AURKA and VEGFR-2 Inhibitor Antiglioma Agents Assisted with In Vitro and In Silico Studies. (2023). ACS Omega. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid. Retrieved from [Link]

-

CP Lab Safety. (n.d.). 2,5-Bis(2,2,2-trifluoroethoxy)benzoic Acid, 5g, Each. Retrieved from [Link]

-

Vetting of New 2,5-Bis (2,2,2-trifluoroethoxy) Phenyl-Linked 1,3-Thiazolidine-4-one Derivatives as AURKA and VEGFR-2 Inhibitor Antiglioma Agents Assisted with In Vitro and In Silico Studies. (2023). PubMed Central. Retrieved from [Link]

- Google Patents. (n.d.). EP1918280A1 - Process for the preparation of 2,5-bis-(2,2,2-trifluoroethoxy)-N-(2-piperidylmethyl)-benzamide and salts thereof.

-

PubChem. (n.d.). 2,5-bis(2,2,2-trifluoroethoxy)benzoic Acid. Retrieved from [Link]

-

precisionFDA. (n.d.). 2,5-BIS(2,2,2-TRIFLUOROETHOXY)BENZOIC ACID. Retrieved from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Vetting of New 2,5-Bis (2,2,2-trifluoroethoxy) Phenyl-Linked 1,3-Thiazolidine-4-one Derivatives as AURKA and VEGFR-2 Inhibitor Antiglioma Agents Assisted with In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. calpaclab.com [calpaclab.com]

- 4. 2,5-Bis(2,2,2-trifluoroethoxy)benzoic acid | 35480-52-5 | FB18650 [biosynth.com]

- 5. EP1918280A1 - Process for the preparation of 2,5-bis-(2,2,2-trifluoroethoxy)-N-(2-piperidylmethyl)-benzamide and salts thereof - Google Patents [patents.google.com]

- 6. 2,5-Bis(2,2,2-trifluoroethoxy)benzoic acid | 35480-52-5 [chemicalbook.com]

- 7. scbt.com [scbt.com]

- 8. CAS 50778-75-1 | 4656-3-X3 | MDL MFCD00221192 | this compound | SynQuest Laboratories [synquestlabs.com]

A Comprehensive Technical Guide to the Safe Handling of 2,5-Bis(2,2,2-trifluoroethoxy)benzoic Acid Hydrazide

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of 2,5-Bis(2,2,2-trifluoroethoxy)benzoic acid hydrazide, focusing on its safe handling, synthesis, and the critical context of its application in modern drug discovery. As a key intermediate in the development of novel therapeutics, a thorough understanding of its properties and associated hazards is paramount for ensuring laboratory safety and experimental integrity.

Section 1: Chemical Identity and Physicochemical Properties

This compound is a highly fluorinated aromatic hydrazide derivative. Its unique structure makes it a valuable building block in medicinal chemistry.

Table 1: Chemical Identity and Properties

| Property | Value | Source(s) |

| Chemical Name | This compound | SynQuest Labs[1], SCBT[2] |

| Synonym | 2,5-Di(2,2,2-trifluoroethoxy)benzene-1-carbohydrazide | Fisher Scientific[3] |

| CAS Number | 50778-75-1 | Matrix Scientific[4], SynQuest Labs[1] |

| Molecular Formula | C₁₁H₁₀F₆N₂O₃ | SCBT[2] |

| Molecular Weight | 332.20 g/mol | SCBT[2] |

| Appearance | Data not available (likely a white to off-white solid) | Inferred |

| Melting Point | Data not available | |

| Solubility | Data not available |

Below is the chemical structure of the compound, rendered using the DOT language.

Caption: Chemical structure of the title compound.

Section 2: Application in Drug Development

This compound serves as a crucial intermediate in the synthesis of advanced heterocyclic molecules. Recent research has highlighted its use in creating novel 1,3-thiazolidine-4-one derivatives.[5] These derivatives are being investigated as potential antiglioma agents through the inhibition of critical cancer-related kinases such as AURKA and VEGFR-2.[5] This context is vital, as it underscores that laboratory personnel will be handling this hydrazide not as a final product, but as a reactive precursor in multi-step synthetic campaigns.

Section 3: Hazard Assessment and GHS Classification

While a comprehensive toxicological profile for this specific molecule is not available, a robust hazard assessment can be constructed by analyzing its structural components: the aromatic core, the fluorinated ethers, and critically, the hydrazide functional group.[4]

3.1. Inferred Hazards from the Hydrazine Class

The primary safety concern stems from the hydrazide moiety. Hydrazine and its derivatives are a well-documented class of hazardous compounds.[6]

-

Acute Toxicity: Hydrazines are acutely toxic if ingested, inhaled, or absorbed through the skin.[7] Symptoms of exposure can include irritation of the eyes, nose, and throat, dizziness, nausea, and in severe cases, seizures and pulmonary edema.[6][8]

-

Corrosivity: The parent compound, hydrazine, is corrosive and can cause severe skin and eye burns upon contact.[8][9]

-

Carcinogenicity: The Department of Health and Human Services (DHHS) has determined that hydrazine may reasonably be anticipated to be a carcinogen.[7] It is classified as a possible human carcinogen by IARC.[7] Therefore, this derivative must be handled as a potential carcinogen.

-

Sensitization: Repeated contact with hydrazines can lead to skin sensitization, causing an allergic reaction upon subsequent exposure.[10]

3.2. Hazards from Parent Acid and Compound-Specific Data

-

The Safety Data Sheet (SDS) for the target compound, while noting the lack of full investigation, indicates it is an irritant to mucous membranes and the upper respiratory tract and may be harmful by ingestion and inhalation.[4]

-

The SDS for the parent carboxylic acid (CAS 35480-52-5) classifies it as a skin and eye irritant.

Table 2: Inferred GHS Classification

| Hazard Class | Category | GHS Pictogram | Signal Word | Hazard Statement |

| Acute Toxicity (Oral, Dermal, Inhalation) | Category 3 (Inferred) | 💀 | Danger | H301+H311+H331: Toxic if swallowed, in contact with skin or if inhaled.[10] |

| Skin Corrosion/Irritation | Category 1B (Inferred) | corrosive | Danger | H314: Causes severe skin burns and eye damage.[7] |

| Skin Sensitization | Category 1 (Inferred) | ❗ | Warning | H317: May cause an allergic skin reaction.[10] |

| Carcinogenicity | Category 1B (Inferred) | health hazard | Danger | H350: May cause cancer.[10] |

| Hazardous to the Aquatic Environment | Category 1 (Inferred) | environment | Warning | H410: Very toxic to aquatic life with long lasting effects.[10] |

Section 4: Engineering and Personal Protective Controls

Given the significant inferred hazards, a multi-layered approach to safety, combining engineering controls and personal protective equipment (PPE), is mandatory.

4.1. Engineering Controls

-

Chemical Fume Hood: All manipulations of the solid compound and its solutions, including weighing, transferring, and reactions, must be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.[9][11] This is the most critical engineering control.

-

Safety Shower & Eyewash Station: A properly functioning safety shower and eyewash station must be immediately accessible in the laboratory where the compound is handled.[12]

4.2. Personal Protective Equipment (PPE)

The following PPE constitutes the minimum requirement for handling this compound:

Table 3: Required Personal Protective Equipment (PPE)

| Protection Type | Specification | Rationale and Best Practices |

| Hand Protection | Nitrile gloves (minimum) or Neoprene gloves. | Complete skin protection is essential.[9] Inspect gloves for any signs of degradation or puncture before use.[12] Promptly change gloves if contamination is suspected. |

| Eye Protection | ANSI Z87.1-compliant safety goggles. | Protects against dust particles and splashes. Standard safety glasses are insufficient. |

| Face Protection | Face shield (in addition to goggles). | Recommended when there is a significant risk of splashing, such as during the addition of reagents or workup procedures.[9] |

| Body Protection | Flame-resistant lab coat and closed-toe shoes. | A lab coat, fully fastened, must be worn at all times.[9] Ensure no skin is exposed between the glove and the sleeve. |

Section 5: Synthesis and Handling Protocols

The synthesis of this compound is typically achieved via the hydrazinolysis of a corresponding ester precursor.[5] The following protocol is a representative procedure based on established chemical literature for this type of transformation.[13][14]

5.1. Synthesis Workflow Diagram

Caption: General workflow for hydrazide synthesis.

5.2. Detailed Laboratory Protocol: Hydrazinolysis of Methyl 2,5-Bis(2,2,2-trifluoroethoxy)benzoate

Causality Note: This procedure uses a significant excess of hydrazine hydrate to ensure the complete conversion of the ester and to minimize the formation of dimeric side products. The reaction is performed under reflux to provide the necessary activation energy.[13]

-

Preparation (in Fume Hood): Equip a round-bottom flask with a magnetic stir bar and a reflux condenser. Ensure the setup is secure.

-

Reagent Addition: To the flask, add the starting material, Methyl 2,5-Bis(2,2,2-trifluoroethoxy)benzoate (1.0 eq), followed by ethanol as the solvent.

-

Hydrazine Addition: While stirring the solution, carefully add hydrazine hydrate (approx. 10-15 molar equivalents) dropwise.[13] Note: The reaction may be mildly exothermic.

-

Reaction: Heat the mixture to reflux (approximately 78-80°C) and maintain this temperature for 3-5 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

-

Isolation: Once the reaction is complete, remove the heat source and allow the mixture to cool slowly to room temperature, then further cool in an ice bath. The product hydrazide will often precipitate as a solid.[15]

-

Filtration: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold ethanol to remove residual hydrazine hydrate and other impurities.

-

Drying: Dry the purified product under a vacuum. Store the final compound in a clearly labeled, tightly sealed container in a cool, dry place.

Section 6: Spill, Exposure, and Waste Management

6.1. Spill Response

-

DO NOT ATTEMPT TO CLEAN UP A HYDRAZINE SPILL YOURSELF. [6]

-

Evacuate: Immediately evacuate the area and alert all personnel in the vicinity.

-

Isolate: Close the laboratory door and post a warning sign.

-

Report: From a safe location, call your institution's Environmental Health & Safety (EHS) emergency line and report a hydrazine compound spill.[11] Provide the exact chemical name and estimated quantity.

Caption: Emergency spill response workflow.

6.2. Exposure Procedures

Immediate medical attention is critical in all cases of exposure.[9]

-

Inhalation: Move the affected person to fresh air immediately. Call for emergency medical assistance.[11]

-

Skin Contact: Immediately move to the safety shower and begin rinsing the affected area.[16] Remove all contaminated clothing while rinsing. Continue flushing for at least 15 minutes. Seek immediate medical attention.[8]

-

Eye Contact: Proceed immediately to an eyewash station. Hold the eyelids open and flush with copious amounts of water for at least 15 minutes.[11] Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[11]

6.3. Waste Disposal

Hydrazine-containing waste is considered extremely hazardous and must be handled with care.[6]

-

Segregation: All waste containing this hydrazide, including residual solids, solutions, and contaminated consumables (e.g., gloves, filter paper), must be collected in a dedicated hazardous waste container.[11]

-

Labeling: The waste container must be clearly labeled as "HAZARDOUS WASTE: this compound" and include the "Toxic" and "Corrosive" GHS pictograms.[9][17]

-

Storage: Store the sealed waste container in a designated satellite accumulation area within secondary containment, away from incompatible materials, especially oxidizing agents.[17]

-

Disposal: Arrange for pickup and disposal through your institution's certified EHS department. Do not pour any amount of this waste down the drain. The recommended industrial disposal method is incineration in a regulated facility.[4]

References

-

Hydrazine Standard Operating Procedure Template. University of New Mexico - Environmental Health & Safety. [Link]

-

Laboratory Safety Standard Operating Procedure (SOP) for Hydrazine. University of Washington - Environmental Health & Safety. (2018-07-16). [Link]

-

Practical Hydrazine Hydrate Safety Discussion. Reddit r/chemistry. (2018-10-15). [Link]

-

Standard Operating Procedure: Hydrazine. University of California, Santa Barbara - Environmental Health & Safety. [Link]

-

Standard Operating Procedure: Hydrazine. University of Notre Dame - Risk Management and Safety. [Link]

-

Standard Operating Procedure: Hydrazines. The Brückner Research Group, University of Connecticut. [Link]

-

GESTIS Substance Database: Hydrazine. Institute for Occupational Safety and Health of the German Social Accident Insurance. [Link]

-

Hydrazine Hydrate Synthesis Procedure. Organic Syntheses. [Link]

-

Discussion on Synthesis of Aryl Sulfonyl Hydrazide. ResearchGate. (2013-11-19). [Link]

-

Vetting of New 2,5-Bis (2,2,2-trifluoroethoxy) Phenyl-Linked 1,3-Thiazolidine-4-one Derivatives as AURKA and VEGFR-2 Inhibitor Antiglioma Agents. ACS Omega. (2023-11-10). [Link]

-

Discussion on Procedure for Ester to Hydrazide Conversion. ResearchGate. (2015-08-13). [Link]

- Preparation method of hydrazide compound.

-

A New Procedure for Preparation of Carboxylic Acid Hydrazides. ResearchGate. (2021-08-06). [Link]

-

International Chemical Safety Cards (ICSC): HYDRAZINE. ILO/WHO. [Link]

-

GHS Classification Search Tool. ChemRadar. [Link]

-

Hazardous Substance Fact Sheet: Hydrazine. New Jersey Department of Health. (2009-11). [Link]

-

PubChem Compound Summary for CID 3800320. National Center for Biotechnology Information. [Link]

-

Mass Spectral Data for 2,5-Bis(2,2,2-trifluoroethoxy)benzohydrazide. mzCloud. (2016-05-02). [Link]

Sources

- 1. CAS 50778-75-1 | 4656-3-X3 | MDL MFCD00221192 | this compound | SynQuest Laboratories [synquestlabs.com]

- 2. scbt.com [scbt.com]

- 3. fishersci.dk [fishersci.dk]

- 4. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]

- 5. pubs.acs.org [pubs.acs.org]

- 6. ehs.ucsb.edu [ehs.ucsb.edu]

- 7. westliberty.edu [westliberty.edu]

- 8. nj.gov [nj.gov]

- 9. ehs.unm.edu [ehs.unm.edu]

- 10. gestis-database.dguv.de [gestis-database.dguv.de]

- 11. artscimedia.case.edu [artscimedia.case.edu]

- 12. assets.thermofisher.cn [assets.thermofisher.cn]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. bruckner.research.uconn.edu [bruckner.research.uconn.edu]

- 17. riskmanagement.nd.edu [riskmanagement.nd.edu]

2,5-Bis(2,2,2-trifluoroethoxy)benzoic acid hydrazide derivatives

An In-depth Technical Guide: 2,5-Bis(2,2,2-trifluoroethoxy)benzoic Acid Hydrazide Derivatives

Abstract

This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and therapeutic potential of derivatives based on the this compound scaffold. This core structure serves as a versatile platform for generating novel compounds with significant biological activity. We will delve into the rationale behind the molecular design, focusing on the strategic incorporation of the bis(trifluoroethoxy)phenyl moiety to enhance pharmacokinetic properties. A detailed examination of the synthetic pathways will be presented, with a specific focus on the development of 1,3-thiazolidine-4-one derivatives. These compounds have been identified as potent dual inhibitors of Aurora Kinase A (AURKA) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), critical targets in oncology. This guide will detail the in silico and in vitro methodologies used to validate their antiglioma activity, present key structure-activity relationship (SAR) insights, and provide robust, field-proven experimental protocols for researchers in drug discovery and development.

Introduction: The Chemical and Therapeutic Landscape

The Benzohydrazide Scaffold: A Privileged Structure in Medicinal Chemistry

The benzohydrazide moiety and its derivatives, particularly hydrazones, represent a "privileged" structural class in medicinal chemistry.[1] The defining azometine (-NHN=CH-) linkage of hydrazones provides a unique combination of rigidity and hydrogen bonding capability, making it an effective pharmacophore for interacting with a wide array of biological targets.[2] This versatility has led to the development of hydrazone-containing compounds with a broad spectrum of therapeutic activities, including antimicrobial, anticonvulsant, anti-inflammatory, and antitumoral properties.[3] Their established biological relevance makes the benzohydrazide core an attractive starting point for novel drug design.

The Significance of the 2,5-Bis(2,2,2-trifluoroethoxy)phenyl Moiety

The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry. The 2,5-bis(2,2,2-trifluoroethoxy) substitution pattern on the phenyl ring offers several distinct advantages. The trifluoroethoxy groups significantly increase the molecule's lipophilicity, which can enhance membrane permeability and cellular uptake. Furthermore, the high metabolic stability of the C-F bond can block sites of oxidative metabolism, potentially increasing the compound's half-life and bioavailability. This exact moiety is a key structural feature of Flecainide, an established anti-arrhythmic agent, highlighting its clinical and pharmaceutical relevance.[4]

Rationale for Development: Targeting Key Pathways in Glioblastoma

Glioblastoma (GBM) is the most aggressive form of brain cancer, characterized by rapid cell proliferation and robust angiogenesis. The development of effective therapies requires targeting pathways essential for tumor growth and survival. This guide focuses on derivatives designed to simultaneously inhibit two such pathways:

-

Aurora Kinase A (AURKA): A key serine/threonine kinase that regulates mitotic progression. Its overexpression in GBM is linked to chromosomal instability and uncontrolled cell division, making it a prime therapeutic target.[5][6]

-

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A tyrosine kinase receptor that is the primary mediator of angiogenesis. Inhibiting VEGFR-2 can disrupt the formation of new blood vessels, effectively starving the tumor of essential nutrients and oxygen.[5][6]

By designing a single molecular entity that can inhibit both AURKA and VEGFR-2, it is possible to attack the tumor on two fronts: halting its proliferation and cutting off its blood supply. The this compound scaffold provides the foundation for building such dual-inhibitor candidates.[6]

Synthesis and Characterization: From Precursor to Bioactive Derivatives

The synthesis of bioactive derivatives from the 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid core is a logical and efficient process. The stability of the core allows for facile derivatization, starting with the formation of the key hydrazide intermediate.

Synthesis of the Core Intermediate: 2,5-Bis(2,2,2-trifluoroethoxy)benzohydrazide (3)

The foundational step is the conversion of the parent benzoic acid into its more reactive hydrazide form. This is typically achieved through a two-step process involving esterification followed by hydrazinolysis. The esterification, often with methanol or ethanol under acidic conditions, activates the carboxylic acid. The subsequent reaction with hydrazine hydrate displaces the alkoxy group to yield the stable benzohydrazide intermediate.[5][6]

Synthesis of Bioactive Derivatives: 1,3-Thiazolidin-4-ones (5a-k)

With the core hydrazide (3) in hand, further derivatization can be achieved. A notable example is the synthesis of N-substituted 1,3-thiazolidin-4-one derivatives, which have shown potent antiglioma activity.[5][6] This is a two-step synthesis.

-

Hydrazone Formation: The benzohydrazide (3) is condensed with a variety of substituted aromatic aldehydes in an alcoholic solvent. This reaction forms the Schiff base, or hydrazone (4a-k), which serves as the direct precursor for cyclization.[6]

-

Cyclization: The formed hydrazones (4a-k) are reacted with thioglycolic acid (mercaptoacetic acid) in a suitable solvent like 1,4-dioxane under reflux. This reaction proceeds via a cyclocondensation mechanism to yield the final 1,3-thiazolidin-4-one derivatives (5a-k).[5][6]

Experimental Protocol: Synthesis of N-[2-(4-chlorophenyl)-4-oxo-1,3-thiazolidin-3-yl]-2,5-bis(2,2,2-trifluoroethoxy)benzamide (Representative Procedure)

-

Hydrazone Formation:

-

In a 100 mL round-bottom flask, dissolve 2,5-bis(2,2,2-trifluoroethoxy)benzohydrazide (1.0 mmol) in absolute ethanol (20 mL).

-

Add 4-chlorobenzaldehyde (1.0 mmol) to the solution.

-

Add 2-3 drops of glacial acetic acid as a catalyst.

-

Fit the flask with a condenser and reflux the mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature. The precipitated solid is collected by vacuum filtration, washed with cold ethanol, and dried to yield the intermediate hydrazone.

-

-

Cyclization to Thiazolidinone:

-

To a solution of the dried hydrazone (1.0 mmol) in 1,4-dioxane (15 mL), add thioglycolic acid (1.2 mmol).

-

Reflux the mixture for 8-10 hours, again monitoring by TLC.

-

After cooling, pour the reaction mixture into ice-cold water.

-

The resulting solid precipitate is collected by filtration, washed thoroughly with water, and dried under vacuum.

-

Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol) to obtain the final thiazolidinone derivative.

-

Physicochemical and Structural Characterization

Validation of the synthesized structures is paramount. A combination of spectroscopic techniques is employed to confirm the identity and purity of each new compound.

| Technique | Purpose | Key Observational Data for a Representative Thiazolidinone[5] |

| FTIR | Identifies functional groups. | –NH stretch (~3400 cm⁻¹), C=O (amide) stretch, C=O (thiazolidinone ring) stretch (~1717 cm⁻¹), C-O-C stretch (~1224 cm⁻¹). |

| ¹H NMR | Determines the proton environment. | Signals for aromatic protons, a singlet for the -NH proton, a singlet for the methine proton of the thiazolidinone ring, and a singlet for the methylene protons of the thiazolidinone ring. |

| ¹³C NMR | Determines the carbon skeleton. | Resonances for carbonyl carbons (amide and thiazolidinone), aromatic carbons, and aliphatic carbons of the thiazolidinone and trifluoroethoxy groups.[6] |

| HRMS | Confirms the elemental composition. | The measured molecular ion peak (e.g., [M+H]⁺) must match the calculated value for the expected chemical formula. |

Biological Evaluation: From In Silico Prediction to In Vitro Validation

A multi-faceted approach combining computational and experimental methods is essential for efficiently evaluating the therapeutic potential of new derivatives.

Computational Screening and Target Identification

Before committing to lengthy and resource-intensive synthesis, in silico methods like molecular docking are used to predict the binding affinity and interaction patterns of the designed molecules with their biological targets. For the thiazolidinone derivatives, docking studies with the crystal structures of AURKA and VEGFR-2 were performed.[6] These studies predicted that the compounds would fit snugly into the ATP-binding pocket of both kinases. A critical predicted interaction was the formation of a hydrogen bond between the amide -NH group of the ligand and the side chain of a key glutamate residue (Glu 260) in AURKA, providing a strong rationale for their inhibitory activity.[6]

In Vitro Antiglioma Activity

Following promising in silico results, the synthesized compounds were evaluated for their anticancer efficacy against human glioblastoma cell lines (e.g., LN229).[5][6] A battery of in vitro assays is used to quantify cytotoxicity and understand the mechanism of cell death.

Experimental Protocol: MTT Assay for Cytotoxicity Assessment

-

Cell Seeding: Seed LN229 glioblastoma cells into a 96-well plate at a density of 5x10³ cells/well and allow them to adhere overnight in a CO₂ incubator.

-

Compound Treatment: Treat the cells with serial dilutions of the test compounds (e.g., from 0.1 to 100 µg/mL) for 48 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Live cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.

-

Solubilization: Carefully remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration required to inhibit 50% of cell growth) using non-linear regression analysis.

The most potent 1,3-thiazolidin-4-one derivatives demonstrated significant cytotoxicity against glioblastoma cells.[6]

| Compound ID | Substitution Pattern (Ar) | IC₅₀ (µg/mL) against LN229 cells[6] |

| 5b | 2-Chlorophenyl | 9.48 |

| 5c | 4-Chlorophenyl | 12.16 |

| 5e | 4-Fluorophenyl | 6.43 |

These results validate the in silico predictions and confirm that the this compound scaffold is a viable starting point for developing potent antiglioma agents.

Structure-Activity Relationship (SAR) and Drug-Likeness

Analyzing the Impact of Substituents

By comparing the IC₅₀ values of the synthesized series (5a-k), clear SAR trends emerge. The nature and position of the substituent on the pendant aromatic ring (Ar) derived from the aldehyde significantly influence the antiglioma activity.[6] For instance, the presence of an electron-withdrawing halogen at the para-position (compound 5e, 4-Fluorophenyl) resulted in the highest potency. This suggests that the electronic properties and steric profile of this region are critical for optimal interaction with the kinase targets.

Assessment of Physicochemical Properties

For a compound to be a viable drug candidate, it must possess favorable physicochemical properties, often assessed by guidelines like Lipinski's Rule of Five. This rule predicts a compound's potential for oral bioavailability based on properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. The vast majority of the newly developed thiazolidinone derivatives were found to obey Lipinski's rule, indicating good potential for drug-likeness and favorable absorption, distribution, metabolism, and excretion (ADMET) properties.[6]

Future Directions and Conclusion

This guide has detailed the design, synthesis, and evaluation of novel derivatives of this compound. The successful development of 1,3-thiazolidine-4-one derivatives with potent dual inhibitory activity against AURKA and VEGFR-2, and significant in vitro cytotoxicity against glioblastoma cells, underscores the immense potential of this chemical scaffold.[5][6]

Future research should focus on:

-

Lead Optimization: Further refining the SAR by synthesizing a broader range of derivatives to improve potency and selectivity.

-

Mechanism of Action Studies: Conducting further biochemical and cellular assays to confirm the dual inhibition of AURKA and VEGFR-2 and elucidate downstream signaling effects.

-

In Vivo Evaluation: Advancing the most promising lead compounds into preclinical animal models of glioblastoma to assess their efficacy, pharmacokinetics, and safety profiles.

-

Exploring Broader Applications: Given the wide range of biological activities associated with hydrazones, these derivatives could be screened against other therapeutic targets, such as microbial pathogens or other types of cancer.[2]

References

-

Vetting of New 2,5-Bis (2,2,2-trifluoroethoxy) Phenyl-Linked 1,3-Thiazolidine-4-one Derivatives as AURKA and VEGFR-2 Inhibitor Antiglioma Agents Assisted with In Vitro and In Silico Studies. ACS Omega. Available at: [Link]

-

Vetting of New 2,5-Bis (2,2,2-trifluoroethoxy) Phenyl-Linked 1,3-Thiazolidine-4-one Derivatives as AURKA and VEGFR-2 Inhibitor Antiglioma Agents Assisted with In Vitro and In Silico Studies. ACS Omega. Available at: [Link]

-

Synthesis of 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid. PrepChem.com. Available at: [Link]

- Process for the preparation of 2,5-bis-(2,2,2-trifluoroethoxy)-N-(2-piperidylmethyl)-benzamide and salts thereof. Google Patents.

-

Biological Activities of Hydrazone Derivatives. Semantic Scholar. Available at: [Link]

-

Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties. OMICS International. Available at: [Link]

-

Benzohydrazides: As potential bio-active agents. The Pharma Innovation Journal. Available at: [Link]

-

(PDF) Biological Activities of Hydrazone Derivatives. ResearchGate. Available at: [Link]

-

Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. MDPI. Available at: [Link]

-

2,5-BIS(2,2,2-TRIFLUOROETHOXY)BENZOIC ACID. precisionFDA. Available at: [Link]

-

This compound (C11H10F6N2O3). PubChemLite. Available at: [Link]

-

Design, Synthesis, and Molecular Docking of New Hydrazide–Hydrazone Derivatives with Imidazole Scaffold as Potential Antimicrobial Agents. MDPI. Available at: [Link]

Sources

- 1. thepharmajournal.com [thepharmajournal.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. EP1918280A1 - Process for the preparation of 2,5-bis-(2,2,2-trifluoroethoxy)-N-(2-piperidylmethyl)-benzamide and salts thereof - Google Patents [patents.google.com]

- 5. Vetting of New 2,5-Bis (2,2,2-trifluoroethoxy) Phenyl-Linked 1,3-Thiazolidine-4-one Derivatives as AURKA and VEGFR-2 Inhibitor Antiglioma Agents Assisted with In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

The Pivotal Role of 2,5-Bis(2,2,2-trifluoroethoxy)benzoic Acid Hydrazide in the Synthesis of Novel Bioactive Agents: A Technical Guide

Foreword: Unveiling the Potential of a Versatile Chemical Scaffold

In the landscape of modern medicinal chemistry, the strategic design and synthesis of novel molecular entities with therapeutic potential is paramount. Within this pursuit, the identification and utilization of versatile chemical scaffolds serve as a cornerstone for the development of new drug candidates. This technical guide delves into the significance of 2,5-Bis(2,2,2-trifluoroethoxy)benzoic acid hydrazide , a key synthetic intermediate that has paved the way for the creation of promising new compounds with potential applications in oncology and metabolic diseases. While not extensively studied for its intrinsic biological activity, its true value lies in its role as a foundational building block for more complex and potent derivatives. This guide will illuminate the synthesis, characterization, and, most importantly, the biological activities of the novel compounds derived from this essential hydrazide.

The Central Intermediate: this compound

The compound this compound serves as a crucial starting material in multi-step synthetic pathways. Its structure, characterized by a central benzoic acid hydrazide core flanked by two trifluoroethoxy groups, provides a unique combination of features that are attractive for medicinal chemistry. The trifluoroethoxy moieties can enhance metabolic stability and cellular permeability of the final compounds, while the hydrazide group offers a reactive handle for the construction of various heterocyclic systems.

Synthesis and Characterization

The synthesis of this compound is typically achieved through a two-step process starting from 2,5-Bis(2,2,2-trifluoroethoxy)benzoic acid.

Experimental Protocol: Synthesis of 2,5-Bis(2,2,2-trifluoroethoxy)benzohydrazide [1]

-

Esterification: 2,5-Bis(2,2,2-trifluoroethoxy)benzoic acid (0.03 mmol) is reacted with thionyl chloride (0.06 mmol) in methanol at reflux temperature. The reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, excess thionyl chloride is removed by distillation. The reaction mixture is then neutralized with sodium bicarbonate and the product is extracted using ethyl acetate.

-

Hydrazinolysis: The resulting ester, methyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate, is then treated with hydrazine hydrate to yield the final product, 2,5-bis(2,2,2-trifluoroethoxy)benzohydrazide.

The structure of the synthesized hydrazide is confirmed using various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Biological Activity of Derivatives: A Focus on Anticancer and Antidiabetic Potential

The primary utility of this compound is demonstrated in its conversion to novel heterocyclic compounds with significant biological activities. Two notable classes of derivatives that have been synthesized and evaluated are 1,3-thiazolidine-4-ones and 1,3,4-oxadiazoles.

1,3-Thiazolidine-4-one Derivatives: Potent Antiglioma Agents

A series of novel N-[2-(phenyl)-4-oxo-1,3-thiazolidin-3-yl]-2,5-bis(2,2,2-trifluoroethoxy)benzamide derivatives have been synthesized and investigated for their potential as antiglioma agents.[2][3] These compounds were designed as potential inhibitors of Aurora Kinase A (AURKA) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), two key targets in cancer therapy.

Workflow for the Development of Thiazolidinone-based Antiglioma Agents

Caption: Synthetic and evaluation workflow for 1,3-thiazolidine-4-one derivatives.

The synthesized thiazolidinone derivatives were evaluated for their in vitro anticancer efficacy against the human glioblastoma cell line LN229.[2][3] Molecular docking studies were also performed to understand the binding interactions of these compounds with the active sites of AURKA and VEGFR-2.

1,3,4-Oxadiazole Derivatives: Dual Anticancer and Antidiabetic Activity

Another class of compounds synthesized from this compound are 1,3,4-oxadiazole derivatives. These compounds have been investigated for both their anticancer and antidiabetic properties.[1]

Experimental Protocol: Synthesis of 1,3,4-Oxadiazole Derivatives [1]

-

Hydrazone Formation: A mixture of 2,5-bis(2,2,2-trifluoroethoxy)benzohydrazide (0.003 mol) and a suitable aldehyde or acetophenone (0.0033 mol) in ethanol is heated to 70 °C for 2 hours.

-

Work-up: The reaction mixture is cooled, and the precipitated solid (hydrazone) is filtered, washed with precooled ethanol, and dried.

-

Cyclization: The synthesized hydrazones are then cyclized to form the corresponding 1,3,4-oxadiazole derivatives.

The biological evaluation of these oxadiazole derivatives revealed significant cytotoxic efficacy against the LN229 glioblastoma cell line.[1] Furthermore, in vivo studies using a genetically modified Drosophila melanogaster model indicated that some of these compounds possess promising antidiabetic activity by significantly lowering glucose levels.[1]

Signaling Pathway Implicated in the Anticancer Activity of Oxadiazole Derivatives

Caption: Proposed mechanism of anticancer action for 1,3,4-oxadiazole derivatives.

Data Summary

The biological activities of the derivatives of this compound are summarized below.

| Derivative Class | Biological Activity | Model System | Key Findings | Reference |

| 1,3-Thiazolidine-4-ones | Antiglioma | LN229 human glioblastoma cell line | Inhibition of AURKA and VEGFR-2 | [2][3] |

| 1,3,4-Oxadiazoles | Anticancer | LN229 human glioblastoma cell line | Significant cytotoxic efficacy, induction of apoptosis through DNA damage | [1] |

| 1,3,4-Oxadiazoles | Antidiabetic | Drosophila melanogaster (genetically modified) | Significant reduction in glucose levels | [1] |

Conclusion and Future Perspectives

While this compound itself has not been the focus of extensive biological investigation, its role as a key synthetic intermediate is undeniable. The derivatives synthesized from this compound have demonstrated significant potential as anticancer and antidiabetic agents. The presence of the 2,5-bis(2,2,2-trifluoroethoxy)phenyl moiety appears to be a crucial feature contributing to the observed biological activities.

Future research should continue to explore the derivatization of this versatile hydrazide to generate novel chemical entities with improved pharmacological profiles. Further in-depth mechanistic studies are also warranted to fully elucidate the mode of action of the most promising derivatives. The findings presented in this guide underscore the importance of strategic molecular design and the utility of well-chosen building blocks in the ongoing quest for new and effective therapeutic agents.

References

-

Vetting of New 2,5-Bis(2,2,2-trifluoroethoxy) Phenyl-Linked 1,3-Thiazolidine-4-one Derivatives as AURKA and VEGFR-2 Inhibitor Antiglioma Agents Assisted with In Vitro and In Silico Studies. ACS Omega. [Link]

-

2,5-Bis(2,2,2-trifluoroethoxy)phenyl-tethered 1,3,4-Oxadiazoles Derivatives: Synthesis, In Silico Studies, and Biological Assessment as Potential Candidates for Anti-Cancer and Anti-Diabetic Agent. MDPI. [Link]

-

Vetting of New 2,5-Bis (2,2,2-trifluoroethoxy) Phenyl-Linked 1,3-Thiazolidine-4-one Derivatives as AURKA and VEGFR-2 Inhibitor Antiglioma Agents Assisted with In Vitro and In Silico Studies - PMC. PubMed Central. [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of 2,5-Bis(2,2,2-trifluoroethoxy)benzoic acid hydrazide

Introduction